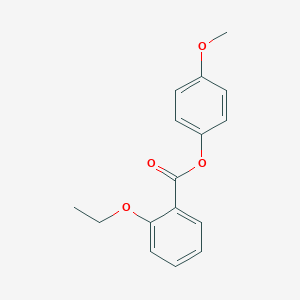
4-Methoxyphenyl 2-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl 2-ethoxybenzoate, also known as benzocaine ethyl p-anisate, is a local anesthetic and a commonly used compound in scientific research. It is a white crystalline powder with a molecular weight of 275.33 g/mol. This compound is widely used in various applications, including medical, cosmetic, and industrial sectors.
Wirkmechanismus
The mechanism of action of 4-Methoxyphenyl 2-ethoxybenzoate involves the inhibition of voltage-gated sodium channels. This inhibition prevents the generation and propagation of action potentials, leading to the blockage of nerve impulses. This blockage results in the loss of sensation in the affected area.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methoxyphenyl 2-ethoxybenzoate include the inhibition of nerve impulses, leading to the loss of sensation in the affected area. This compound does not affect the central nervous system, and therefore, it does not cause any systemic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Methoxyphenyl 2-ethoxybenzoate in lab experiments include its high potency and fast onset of action. It is also relatively safe and has a low risk of systemic toxicity. However, its short duration of action and limited tissue penetration can be considered as limitations.
Zukünftige Richtungen
There are several future directions for the use of 4-Methoxyphenyl 2-ethoxybenzoate in scientific research. One potential direction is the development of new formulations that can enhance its tissue penetration and duration of action. Another direction is the investigation of its potential use in the treatment of chronic pain conditions. Additionally, further studies are needed to explore the safety and efficacy of this compound in different applications.
Synthesemethoden
The synthesis of 4-Methoxyphenyl 2-ethoxybenzoate involves the reaction between p-methoxyphenol and ethyl 2-bromo benzoate. The reaction takes place in the presence of a base such as potassium carbonate and a palladium catalyst. The final product is obtained by purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenyl 2-ethoxybenzoate is widely used in scientific research as a local anesthetic. It is used to numb the skin, mucous membranes, and other tissues. This compound is used in various applications, including dentistry, surgery, and dermatology. It is also used in cosmetic products such as lip balms, sunscreens, and topical creams.
Eigenschaften
Produktname |
4-Methoxyphenyl 2-ethoxybenzoate |
|---|---|
Molekularformel |
C16H16O4 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
(4-methoxyphenyl) 2-ethoxybenzoate |
InChI |
InChI=1S/C16H16O4/c1-3-19-15-7-5-4-6-14(15)16(17)20-13-10-8-12(18-2)9-11-13/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
PZYSTNBLPILBNC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)OC |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267931.png)
![10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267932.png)
![8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267946.png)
![8-(2,4-dimethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267948.png)
![8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267949.png)
![8-(4-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267950.png)
![8-(2-chlorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267951.png)
![8-(4-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267954.png)
![8,10-diphenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267956.png)
![10-(4-fluorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267958.png)
![8,10-bis(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267961.png)
![8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267963.png)
![8-(4-hydroxy-3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267965.png)
![methyl 4-[10-(4-methylphenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate](/img/structure/B267966.png)